GPR35 Agonist Activity Comparison
5-Bromo-6-chloropyrazin-2-amine (Compound 110) demonstrates a moderate GPR35 agonist activity with an IC50 of 650 nM in human HT-29 cells, as measured by cell desensitization to 1 µM zaprinast [1]. In contrast, a related GPR35 agonist scaffold, BDBM50259845 (CHEMBL4082281), exhibits a much more potent IC50 of 31 nM in the same assay system [2]. This differential potency indicates that 5‑bromo‑6‑chloropyrazin‑2‑amine is not a primary GPR35 agonist candidate but rather serves as a versatile intermediate for generating optimized agonists through further functionalization at the 3‑position or via cross‑coupling.
Comparator: IC50 31 nM
21‑fold lower potency
| Evidence Dimension | GPR35 Agonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 650 nM |
| Comparator Or Baseline | BDBM50259845 (CHEMBL4082281): IC50 = 31 nM |
| Quantified Difference | Comparator is ~21-fold more potent |
| Conditions | Human HT-29 cells; desensitization to 1 µM zaprinast |
Why This Matters
The moderate activity of 5‑bromo‑6‑chloropyrazin‑2‑amine confirms its utility as a non‑potent starting point for medicinal chemistry optimization, rather than as a final drug candidate, guiding researchers toward analogs requiring structural elaboration.
- [1] BindingDB. BDBM50259865 (CHEMBL4066109) – 5-Bromo-6-chloropyrazin-2-amine GPR35 IC50 Data. View Source
- [2] BindingDB. BDBM50259845 (CHEMBL4082281) – GPR35 Agonist IC50 Data. View Source
